molecular formula C26H26F2N2O5 B303893 N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303893
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: BKMFBCLGQKLDSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPA-714, is a small molecule that belongs to the class of isoquinolinecarboxamides. It has been widely used as a positron emission tomography (PET) radioligand for imaging the translocator protein (TSPO) in the central nervous system (CNS) of living organisms.

Wirkmechanismus

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the TSPO with high affinity and specificity, which allows for the visualization and quantification of TSPO expression in the CNS. Upon binding to TSPO, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes a conformational change that results in the emission of a positron, which can be detected by PET imaging. The intensity of the PET signal is proportional to the density of TSPO in the CNS, which allows for the quantitative assessment of TSPO expression in vivo.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for PET imaging studies. In addition, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be highly selective for TSPO, which minimizes the risk of off-target effects. However, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a relatively short half-life, which limits its use in longitudinal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its high affinity and specificity for TSPO, its low toxicity and good pharmacokinetic properties, and its ability to provide quantitative information on TSPO expression in vivo. The limitations of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include its relatively short half-life, which limits its use in longitudinal studies, and its low overall yield, which makes it expensive to produce.

Zukünftige Richtungen

There are several future directions for the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in scientific research. One direction is the development of new TSPO ligands with longer half-lives and better pharmacokinetic properties. Another direction is the application of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the diagnosis and monitoring of CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in preclinical studies of CNS disorders could provide valuable insights into the underlying mechanisms of these diseases.

Synthesemethoden

The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2,6-difluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the intermediate 2,6-difluoro-N-(3,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the final product, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The overall yield of this synthesis is around 10%.

Wissenschaftliche Forschungsanwendungen

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used as a PET radioligand for imaging TSPO in the CNS of living organisms. TSPO is a mitochondrial protein that is upregulated in response to various types of cellular stress, such as inflammation and neurodegeneration. TSPO has been shown to be involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. Therefore, TSPO is considered as a potential biomarker for the diagnosis and monitoring of various CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

Produktname

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C26H26F2N2O5

Molekulargewicht

484.5 g/mol

IUPAC-Name

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H26F2N2O5/c1-13-21(26(32)30-24-15(27)7-5-8-16(24)28)22(23-17(29-13)9-6-10-18(23)31)14-11-19(33-2)25(35-4)20(12-14)34-3/h5,7-8,11-12,22,29H,6,9-10H2,1-4H3,(H,30,32)

InChI-Schlüssel

BKMFBCLGQKLDSM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.